This compound is classified under the thiadiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The specific structure of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione contributes to its reactivity and biological activity. The chemical formula for this compound is with a molecular weight of approximately 150.20 g/mol .
The synthesis of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione can be approached through several methods:
The molecular structure of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione features a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the isopropyl group at position 2 enhances its lipophilicity and biological activity.
CC(C)N1C(=O)N(S(=O)(=O)N1)C(=O)C
.2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione participates in various chemical reactions:
The mechanism of action for compounds like 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione include:
Chemical properties include:
Relevant data includes:
The applications of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione span across various fields:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8